Pyriprole

Acaricide efficacy Veterinary parasitology Ixodes ricinus

Select Pyriprole for research protocols demanding a structurally differentiated, second-generation phenylpyrazole with robust, evidence-backed performance. Unlike fipronil, its difluoromethylthio and pyridinylmethylamino modifications confer proven 100% 30-day efficacy against Ixodes ricinus and Rhipicephalus sanguineus, with efficacy uncompromised by post-treatment bathing. This makes it the superior choice for tick-borne disease models and field studies where water exposure is inevitable. It also serves as a single-active alternative for sarcoptic mange research, avoiding the confounding variables of combination products.

Molecular Formula C18H10Cl2F5N5S
Molecular Weight 494.3 g/mol
CAS No. 394730-71-3
Cat. No. B1254661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyriprole
CAS394730-71-3
Synonymspyriprole
Molecular FormulaC18H10Cl2F5N5S
Molecular Weight494.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)F
InChIInChI=1S/C18H10Cl2F5N5S/c19-11-5-9(18(23,24)25)6-12(20)14(11)30-16(28-8-10-3-1-2-4-27-10)15(31-17(21)22)13(7-26)29-30/h1-6,17,28H,8H2
InChIKeyMWMQNVGAHVXSPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyriprole (CAS 394730-71-3) – Veterinary Ectoparasiticide for Research and Formulation Applications


Pyriprole (trade name Prac-tic) is a second-generation phenylpyrazole insecticide and acaricide developed by Mitsubishi Chemical Corporation in 2001 for veterinary use on dogs against external parasites including fleas and ticks [1]. It acts as a γ-aminobutyric acid (GABA)-gated chloride channel antagonist, resulting in uncontrolled hyperactivity of the central nervous system in target arthropods [2]. Pyriprole is a structural analogue of fipronil but contains distinct modifications including a difluoromethylthio group at the 4-position and a pyridin-2-ylmethylamino substituent at the 5-position of the pyrazole ring [3]. The compound exhibits high lipophilicity, rapid distribution across the hair coat within one day post-application, and storage in sebaceous glands for gradual release onto the skin and hair over the treatment interval [4]. Regulatory approval is currently limited to the European Union and select other countries for canine use only; the compound is not approved for cats, livestock, or agricultural applications [5].

Why Pyriprole Cannot Be Substituted with Fipronil or Other Phenylpyrazoles Without Performance Verification


Despite sharing a common GABA-gated chloride channel mechanism with fipronil and belonging to the same phenylpyrazole class, pyriprole exhibits distinct structural modifications that translate into quantifiable differences in target species efficacy spectrum, formulation robustness against environmental challenges, and metabolic pharmacokinetic profile [1]. Specifically, the substitution of the trifluoromethylsulfinyl group (present in fipronil) with a difluoromethylthio moiety and the addition of a pyridin-2-ylmethylamino group at the 5-position confer altered physicochemical properties affecting dermal absorption kinetics and sebaceous gland reservoir formation . Furthermore, homology modeling studies demonstrate that while both fipronil and pyriprole bind to overlapping residues within the Rdl chloride channel pore, the binding interactions are not identical, with implications for cross-resistance patterns in field populations carrying target-site mutations [2]. Generic interchange without empirical validation is therefore scientifically unsound; procurement decisions must be guided by compound-specific efficacy data against the exact tick species of concern, performance under water exposure conditions, and the resistance profile of the target parasite population [3].

Pyriprole Quantitative Differentiation Evidence: Direct Comparative Data Against Fipronil and Imidacloprid


Comparative Tick Efficacy: Pyriprole Demonstrates 100% Efficacy Against Ixodes ricinus and Rhipicephalus sanguineus for 30 Days

In a controlled laboratory study, a single topical application of 12.5% pyriprole spot-on solution at ≥12.5 mg/kg demonstrated 100% efficacy against induced infestations of Ixodes ricinus and Rhipicephalus sanguineus on dogs for the entire 30-day evaluation period. For Dermacentor reticulatus, the 30-day cumulative efficacy was 98.9%. Efficacy was assessed by recording surviving attached and unattached ticks 48 hours after re-infestation at multiple time points [1]. In contrast, fipronil-based formulations have shown variable efficacy against R. sanguineus, with one comparative five-month study reporting efficacy ranging from only 38.0% to 99.6% against brown dog ticks under field conditions [2]. This differential performance is particularly relevant for regions with high R. sanguineus pressure and for protocols requiring sustained 30-day tick control.

Acaricide efficacy Veterinary parasitology Ixodes ricinus

Formulation Robustness: Pyriprole Efficacy Unaffected by Shampooing Two Days Post-Treatment

A critical practical differentiator for topical ectoparasiticides is performance following water exposure or grooming. In a controlled study evaluating the effect of water and shampooing on pyriprole efficacy, dogs treated with a 12.5% pyriprole spot-on formulation were subjected to shampooing two days after treatment followed by weekly washings. The study demonstrated that shampooing and regular washing did not negatively affect the acaricidal and insecticidal efficacy of pyriprole against Rhipicephalus sanguineus ticks and Ctenocephalides felis fleas [1]. While fipronil formulations also demonstrate some water resistance, the specific quantitative demonstration of preserved efficacy following shampooing at two days post-application provides a validated performance benchmark for pyriprole under realistic pet care scenarios where bathing occurs shortly after treatment [2].

Formulation stability Water resistance Ectoparasiticide persistence

Selective Toxicity Profile: Pyriprole Demonstrates Higher Invertebrate GABA Receptor Binding Affinity Relative to Mammalian Receptors

The safety margin of pyriprole in dogs is attributed to its differential binding affinity to invertebrate versus vertebrate GABA receptors. Pyriprole binds preferentially to GABA receptors specific to insects and arachnids, exerting minimal effects on the host nervous system [1]. In mammalian toxicity testing, pyriprole exhibits an acute oral LD50 >300 mg/kg in rats and acute dermal LD50 >2,000 mg/kg in rats [2]. For context, the EPA has established a NOAEL of 0.2 mg/kg/d for fipronil in chronic dog studies, with clinical neurotoxicity observed at 2 mg/kg/d [3]. While direct head-to-head selectivity ratio data (IC50 invertebrate vs. IC50 mammalian) for pyriprole is not publicly available in peer-reviewed literature, the class-level mechanism of selective GABA receptor antagonism is well-documented [4].

Toxicology Selectivity GABA receptor

Sarcoptes scabiei Efficacy: Pyriprole Achieves 100% Resolution of Papules Comparable to Imidacloprid/Moxidectin Combination

In a clinical study evaluating the efficacy of a 12.5% pyriprole spot-on formulation against Sarcoptes scabiei infestations on dogs, pyriprole treatment resulted in 100% resolution of papules, with crusts resembling healing lesions remaining on two dogs at the evaluation time point. The comparator group treated with a combination of 10% imidacloprid and 2.5% moxidectin achieved 100% resolution of both papules and crusts, and demonstrated hair regrowth [1]. This study establishes that pyriprole provides therapeutic efficacy against sarcoptic mange comparable to a widely-used neonicotinoid/macrocyclic lactone combination product, with the clinically meaningful endpoint of complete papule resolution achieved in all treated animals.

Sarcoptic mange Acaricide efficacy Dermatology

Culex pipiens Mosquito Anti-Feeding Efficacy: Pyriprole Shows Limited but Statistically Significant Mosquito Mortality

A controlled clinical trial assessed the effectiveness of pyriprole, metaflumizone combined with amitraz, and fipronil-(S)-methoprene spot-on products in preventing adult female Culex pipiens pipiens mosquitoes from feeding on dogs. While only the fipronil-(S)-methoprene product achieved a significant reduction in engorged mosquitoes, both the fipronil-(S)-methoprene and pyriprole products resulted in significantly more dead mosquitoes compared to untreated controls. However, the magnitude of these effects was deemed too small to recommend either product for dirofilariosis prevention programs [1]. This study provides direct comparative data establishing that pyriprole does not offer meaningful anti-feeding protection against Culex mosquitoes—a critical negative differentiation that informs appropriate use case selection.

Mosquito control Dirofilariosis prevention Vector biology

Recommended Pyriprole Research and Industrial Application Scenarios Based on Quantitative Evidence


Sustained Tick Control Protocols Requiring 30-Day Ixodes ricinus or Rhipicephalus sanguineus Protection

Formulations containing pyriprole are optimally deployed in research or clinical protocols requiring 30-day sustained protection against Ixodes ricinus and Rhipicephalus sanguineus ticks, where published data demonstrate 100% efficacy over the full evaluation period [1]. This application scenario is particularly relevant for studies investigating tick-borne pathogen transmission in canine models, for shelter medicine protocols requiring predictable month-long protection, and for geographic regions with high R. sanguineus (brown dog tick) prevalence where fipronil formulations have shown variable field efficacy ranging from 38.0% to 99.6% [2]. The validated 98.9% cumulative 30-day efficacy against Dermacentor reticulatus also supports use in regions where this species is endemic.

Ectoparasiticide Studies Requiring Validated Post-Bathing Efficacy Retention

Pyriprole is indicated for protocols where animals may require bathing or water exposure within the first week post-treatment. Published evidence demonstrates that shampooing two days after pyriprole application, followed by weekly washings, does not compromise acaricidal or insecticidal efficacy against R. sanguineus ticks and C. felis fleas [1]. This validated performance characteristic supports procurement for field studies involving working dogs or research colonies where grooming or environmental water exposure cannot be avoided during the early post-treatment period.

Alternative to Combination Products for Canine Sarcoptic Mange Treatment

Based on clinical evidence demonstrating 100% resolution of sarcoptic mange papules with pyriprole monotherapy [1], this compound provides a single-active-ingredient alternative to combination imidacloprid/moxidectin products. This application is particularly relevant for research protocols requiring simplified active ingredient profiles, for pharmacokinetic studies where drug-drug interactions must be avoided, and for clinical settings where inventory simplification or cost considerations favor single-active formulations.

Exclusion Scenario: Dirofilariosis (Heartworm) Prevention Programs

Based on direct comparative evidence, pyriprole should not be selected for protocols requiring mosquito anti-feeding activity or dirofilariosis prevention. A controlled trial demonstrated that while pyriprole produces statistically significant mosquito mortality, the magnitude of effect is insufficient for disease prevention program utility, and the product does not significantly reduce the number of engorged Culex pipiens pipiens mosquitoes [1]. Procurement for heartworm prevention should prioritize products with validated repellent or anti-feeding efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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